molecular formula C20H23N5O4 B2693219 3-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034582-17-5

3-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2693219
CAS No.: 2034582-17-5
M. Wt: 397.435
InChI Key: JKCQTRQDWSODGH-UHFFFAOYSA-N
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Description

3-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
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Properties

IUPAC Name

3-[2-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-23(2)18-19(22-10-9-21-18)28-14-6-5-11-24(12-14)17(26)13-25-15-7-3-4-8-16(15)29-20(25)27/h3-4,7-10,14H,5-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCQTRQDWSODGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

  • Dimethylamino group : Enhances solubility and reactivity.
  • Pyrazine ring : Known for its role in various biological activities.
  • Piperidine moiety : Often associated with neuroactive compounds.
  • Benzo[d]oxazole : Contributes to the compound's potential interactions with biological targets.

This structural diversity suggests a wide range of possible interactions within biological systems, which could lead to therapeutic applications.

Antimicrobial and Antiviral Properties

Preliminary studies indicate that this compound may exhibit antimicrobial and antiviral properties . Its ability to interact with specific molecular targets suggests it could inhibit the growth of various pathogens. For instance, compounds with similar structures have been shown to affect bacterial cell walls or viral replication processes, indicating potential pathways for therapeutic intervention .

Cytotoxicity

Research has demonstrated that related compounds can induce cytotoxic effects in cancer cell lines. For example, studies on benzazepines have shown significant cytotoxicity against human promyelotic leukemia HL-60 cells, suggesting that structural analogs may also possess similar properties . The exact cytotoxic mechanisms may involve the generation of reactive oxygen species or interference with DNA replication.

The precise mechanism of action for This compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition : Binding to specific enzymes, altering their activity.
  • Receptor Modulation : Interacting with neurotransmitter receptors, potentially affecting neurological pathways.
  • DNA Interaction : Similar compounds have been shown to form complexes with DNA, affecting replication and transcription processes .

Study 1: Antiviral Activity Assessment

A recent study investigated the antiviral activity of structurally related compounds against influenza viruses. The findings suggested that these compounds could inhibit viral entry into host cells by blocking receptor sites, thus highlighting a potential application for the benzo[d]oxazole derivatives in antiviral therapy .

Study 2: Cytotoxicity in Cancer Research

In vitro studies on cancer cell lines revealed that derivatives of this compound exhibited significant cytotoxic effects comparable to established chemotherapeutic agents. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityNotable Findings
Compound APyrazine, piperidineAntimicrobialEffective against E. coli
Compound BBenzazepineCytotoxicInduces apoptosis in HL-60 cells
Compound CDimethylaminoAntiviralInhibits viral replication

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